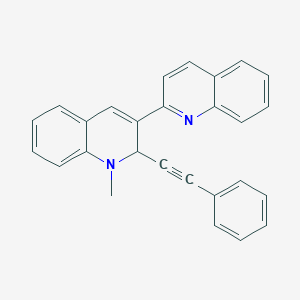![molecular formula C25H26N2O5 B15155021 Ethyl 5-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15155021.png)
Ethyl 5-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 5-(3-METHOXYNAPHTHALENE-2-AMIDO)-2-(MORPHOLIN-4-YL)BENZOATE is a synthetic organic compound that belongs to the class of benzoate esters This compound is characterized by the presence of a naphthalene ring, a morpholine ring, and an ethyl benzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-(3-METHOXYNAPHTHALENE-2-AMIDO)-2-(MORPHOLIN-4-YL)BENZOATE typically involves multi-step organic reactions. One common method includes:
Formation of the naphthalene amide: This step involves the reaction of 3-methoxynaphthalene with an appropriate amine to form the amide linkage.
Introduction of the morpholine ring: The morpholine ring is introduced through a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol to form the ethyl benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL 5-(3-METHOXYNAPHTHALENE-2-AMIDO)-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The methoxy group on the naphthalene ring can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) are commonly used.
Major Products Formed
Oxidation: Formation of 5-(3-hydroxynaphthalene-2-amido)-2-(morpholin-4-yl)benzoate.
Reduction: Formation of 5-(3-methoxynaphthalene-2-amino)-2-(morpholin-4-yl)benzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ETHYL 5-(3-METHOXYNAPHTHALENE-2-AMIDO)-2-(MORPHOLIN-4-YL)BENZOATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require further experimental investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ETHYL 5-(3-HYDROXYNAPHTHALENE-2-AMIDO)-2-(MORPHOLIN-4-YL)BENZOATE
- ETHYL 5-(3-METHOXYNAPHTHALENE-2-AMINO)-2-(MORPHOLIN-4-YL)BENZOATE
Uniqueness
ETHYL 5-(3-METHOXYNAPHTHALENE-2-AMIDO)-2-(MORPHOLIN-4-YL)BENZOATE is unique due to the presence of both a naphthalene ring and a morpholine ring, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C25H26N2O5 |
|---|---|
Molekulargewicht |
434.5 g/mol |
IUPAC-Name |
ethyl 5-[(3-methoxynaphthalene-2-carbonyl)amino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C25H26N2O5/c1-3-32-25(29)20-16-19(8-9-22(20)27-10-12-31-13-11-27)26-24(28)21-14-17-6-4-5-7-18(17)15-23(21)30-2/h4-9,14-16H,3,10-13H2,1-2H3,(H,26,28) |
InChI-Schlüssel |
BQQSJRPKWLUVQP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OC)N4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-4-methoxybenzamide](/img/structure/B15154938.png)
![(4-Methoxyphenyl)[4-(pyridin-3-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B15154951.png)
![Propyl 5-{[(4-ethylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15154959.png)


![N-(3-chloro-4-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B15154969.png)
![N-[3-(propan-2-yl)phenyl]glycinamide](/img/structure/B15154976.png)
![Ethyl 3-[6-(diethylamino)pyridin-3-yl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B15154998.png)
![N-(2-methoxyphenyl)-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide](/img/structure/B15155006.png)
![6-methyl-2-(pyrrolidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B15155008.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(2,4,6-trimethylphenyl)glycinamide](/img/structure/B15155010.png)
![2-(4-{[(2-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-N-cyclohexylacetamide](/img/structure/B15155011.png)
![5-amino-2,3-dimethyl-1,6-diphenyl-2,5-dihydro-4H-pyrrolo[3,4-c]pyridin-4-one](/img/structure/B15155013.png)
![Ethyl 3-{[(4-tert-butylphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15155022.png)
